

Using Hexadecyl-D33 trimethylammonium bromide in SANS contrast variation

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Compound of Interest

Compound Name: *Hexadecyl-D33
trimethylammonium bromide*

Cat. No.: *B12404124*

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Application Note: Structural Elucidation of Soft Matter Systems using Hexadecyl-d33-trimethylammonium Bromide (d33-CTAB) in SANS Contrast Variation

Executive Summary

Small Angle Neutron Scattering (SANS) is a non-destructive structural characterization technique unique in its ability to distinguish between isotopes, specifically hydrogen (

H) and deuterium (

H or D). This application note details the use of Hexadecyl-d33-trimethylammonium bromide (d33-CTAB)—a cationic surfactant with a fully deuterated hydrophobic tail—to perform Contrast Variation experiments.

By replacing standard h-CTAB with d33-CTAB, researchers can manipulate the Scattering Length Density (SLD) of the surfactant micelle core. This allows for the "masking" (rendering invisible) of the surfactant assembly to selectively visualize solubilized hydrophobic drugs, proteins, or polymer additives within a complex mixture.

Scientific Principles: The Physics of "Invisibility" Scattering Length Density (SLD)

In SANS, the intensity of scattering

is proportional to the square of the difference in SLD (

) between the particle and the solvent (the contrast).[1]

If

, the contrast is zero, and the particle becomes "invisible" to the neutron beam.

The d33-CTAB Advantage

Standard hydrogenated CTAB (h-CTAB) has a negative SLD (rich in

H). Deuterium has a large positive scattering length. Deuterating the cetyl tail (

) shifts the SLD of the micellar core from negative to strongly positive, bringing it close to the SLD of heavy water (

).

Table 1: Neutron Scattering Length Densities (SLD) of Key Components

Component	Chemical Formula	SLD ()	Contrast Status
h-CTAB Tail			Negative (Visible in)
d33-CTAB Tail			Positive (Matches near 100%)
h-CTAB Head			Negative
Light Water			Baseline
Heavy Water			High
Typical Protein	(H-rich)		Visible in
Typical Drug	(H-rich)		Highly Visible in + d33-CTAB



Insight: The d33-tail SLD (

) is slightly higher than pure

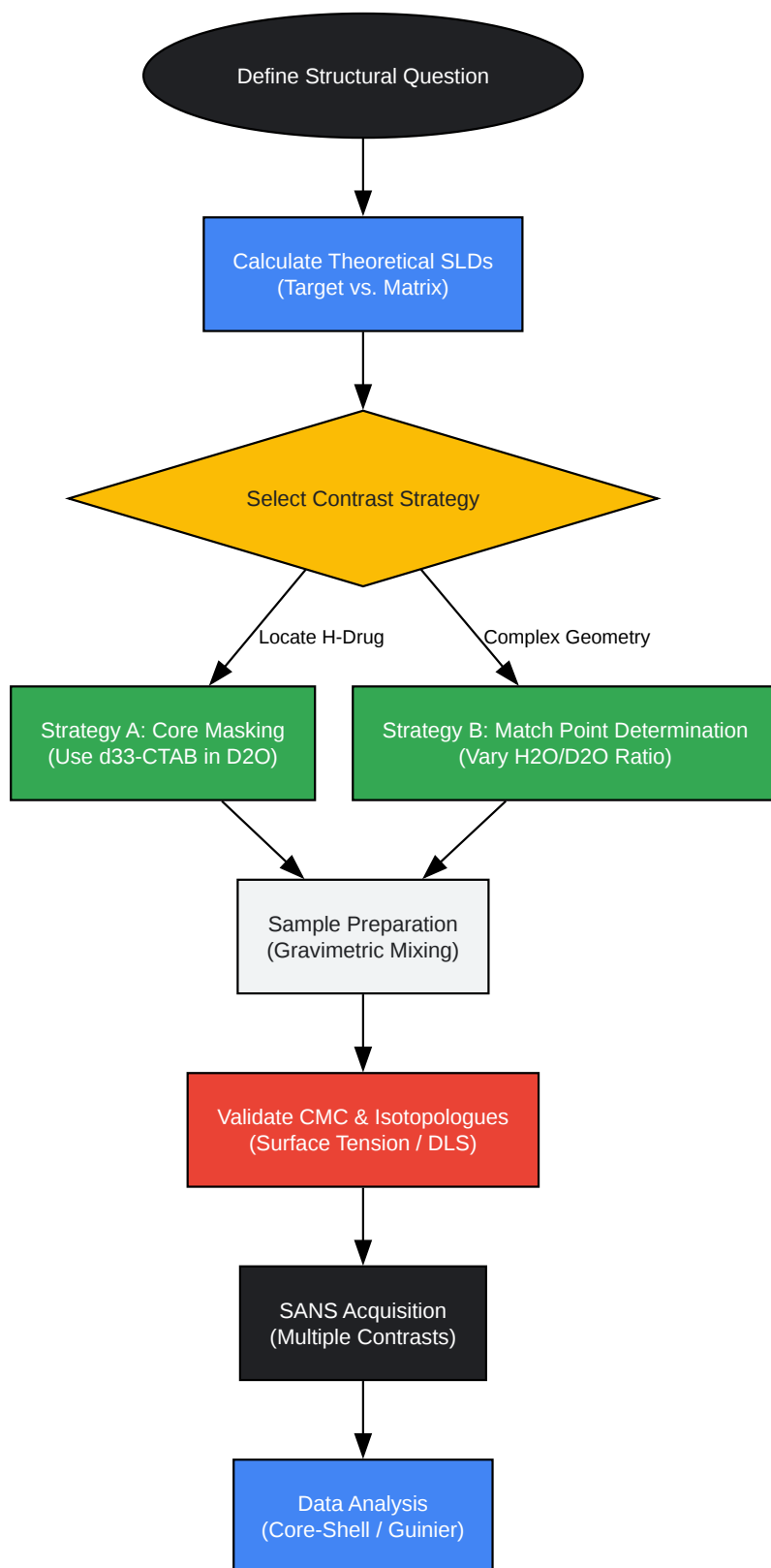
(

). This means a d33-CTAB micelle core is nearly invisible in pure

, providing a "zero-background" matrix to study loaded cargo.

Experimental Workflow

The following diagram outlines the decision process for designing a d33-CTAB contrast variation experiment.



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Figure 1: Decision workflow for SANS contrast variation using deuterated surfactants.

Detailed Protocols

Protocol A: Preparation of "Invisible" Micelles (Core Matching)

Objective: To prepare a micellar solution where the surfactant tail is effectively transparent to neutrons, isolating the scattering signal of a solubilized hydrophobic drug.

Materials:

- Hexadecyl-d33-trimethylammonium bromide (d33-CTAB, >98% D).
- (99.9% D).
- Hydrophobic Drug (Hydrogenated).
- Analytical Balance (mg).

Procedure:

- Solvent Calculation: Since and , the tail is nearly matched in 100% .
 - Note: For perfect matching, a theoretical mix with "super-heavy" water would be needed, but in practice, the contrast between d33-tail and is negligible (

) compared to the contrast between H-Drug and

(

).

- Stock Solution Preparation:
 - Weigh d33-CTAB to achieve a concentration of 20-50 mM (well above the CMC of mM).
 - Dissolve in 99.9% .
 - Critical: Deuterated surfactants are hygroscopic. Handle in a dry box or desiccator to prevent H-exchange or water weight error.
- Drug Solubilization:
 - Add the hydrophobic drug in excess to the d33-CTAB/ solution.
 - Stir at 25°C for 24-48 hours to reach equilibrium solubilization.
 - Filtration: Filter through a 0.22 m PTFE filter (pre-wetted with) to remove undissolved drug crystals.
- Reference Sample:
 - Prepare a "Blank" solution of d33-CTAB in (same concentration) without the drug.
 - Why? You must subtract the scattering of the empty "invisible" micelles (which may still show weak headgroup scattering) from the loaded micelles.

Protocol B: Determination of Contrast Match Point

Objective: To experimentally determine the exact

ratio where a specific component (e.g., a protein complexed with CTAB) becomes invisible.

Calculation Formula: To match a component with

:

Where:

Procedure:

- Prepare Solvent Series: Create 5 buffers with varying fractions: 0%, 20%, 40%, 70%, 100%.
- Sample Preparation: Dissolve the target molecule (e.g., protein) in each buffer at identical concentrations.
- SANS Measurement: Measure for all samples.
- Data Plotting:
 - Calculate (forward scattering intensity) using a Guinier approximation.
 - Plot vs. .
 - Result: The x-intercept of the linear fit is the "Match Point" ().

- Application: If the protein matches at 42%

, performing the experiment at 42%

with d33-CTAB (which is visible at 42%) allows you to see only the surfactant structure bound to the invisible protein.

Data Analysis & Interpretation

When analyzing d33-CTAB data, standard spherical models often fail because the "sphere" (micelle) has a hollow center in terms of SLD.

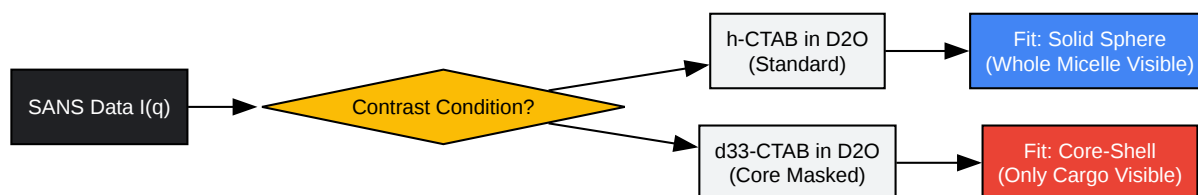
The Core-Shell Model

For d33-CTAB in

loaded with H-Drug:

- Core: High contrast (Negative SLD of H-Drug vs Positive SLD of).
- Shell (Surfactant Tail): Low contrast (d33-tail).
- Headgroup: Low contrast (small volume, solvated).

Graphviz Logic for Model Selection:



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Figure 2: Model selection based on surfactant deuteration.

Radius of Gyration (R_g) Analysis

Using the Guinier approximation ($\ln[I(q)] \approx \ln[I(0)] - \frac{R_g^2 q^2}{3}$):

- If R_g of d33-CTAB + Drug is significantly smaller than R_g of h-CTAB micelles, it confirms the signal is coming from a compact drug core, not the whole micelle.

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